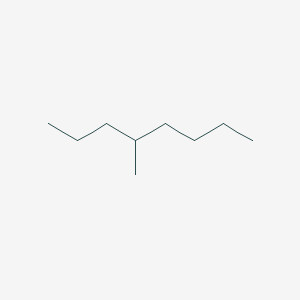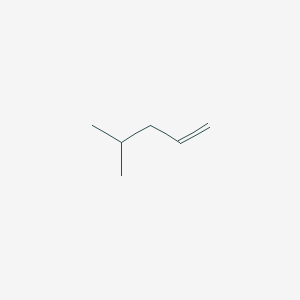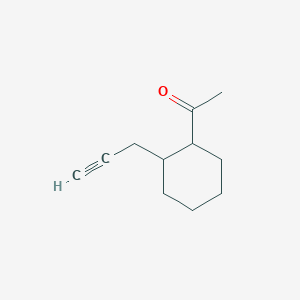
(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-Piperazine-2-carboxylic acid”, also known as S-PCA, is a chiral intermediate used in the production of pharmaceuticals and agrochemicals . It appears as a white to pale yellowish powder .
Synthesis Analysis
A semipurified aminopeptidase from Aspergillus oryzae (LAP2) has been applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .Molecular Structure Analysis
The CAS number for (S)-Piperazine-2-carboxylic acid is 147650-70-2 .Chemical Reactions Analysis
The biocatalytic transformations can usually be carried out in pure water . The immobilized catalyst showed 48–67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity .Physical And Chemical Properties Analysis
(S)-Piperazine-2-carboxylic acid has an assay of 99.0% Min and an optical purity of 99.0% e.e. Min .Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
This application falls under the field of Biocatalysis .
Summary of the Application
In this research, a semipurified aminopeptidase from Aspergillus oryzae (LAP2) was applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid . This process offers numerous advantages over traditional organic chemistry, including excellent regio-, chemo-, and stereoselectivities, high functional group tolerance, and the ability to carry out biocatalytic transformations in pure water .
Methods of Application or Experimental Procedures
The free enzyme was characterized, and its first immobilization at high loadings (>20 mgprotein/gsupport) was achieved by testing different commercially available methacrylic resins . The immobilized catalyst showed 48−67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 h without affecting the reaction yield .
Results or Outcomes
The immobilized catalyst showed 48−67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the integration of the immobilized enzyme into continuous flow mode led to a significant increase in productivity and allowed continuous operation for more than 24 h without affecting the reaction yield .
Zukünftige Richtungen
The use of enzymes to produce chemicals offers numerous advantages over traditional organic chemistry . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 hours without affecting the reaction yield .
Eigenschaften
IUPAC Name |
(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLOIFJEXPDJGV-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363828 |
Source


|
| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid | |
CAS RN |
138812-69-8 |
Source


|
| Record name | (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]](/img/structure/B165721.png)


